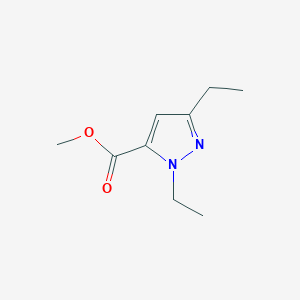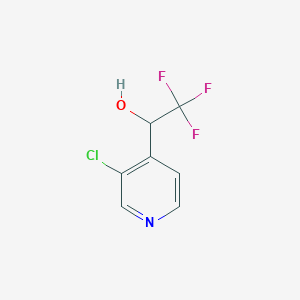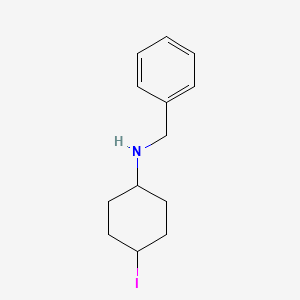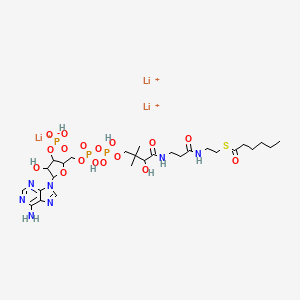
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C11H6BrFO2 and a molecular weight of 269.07 g/mol This compound is characterized by a furan ring substituted with a bromine atom at the 4-position and a fluorophenyl group at the 5-position, along with an aldehyde functional group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde involves the bromination of 5-(2-fluorophenyl)furan-2-carbaldehyde. The reaction is typically carried out in chloroform at room temperature. Bromine is added to the solution of 5-(2-fluorophenyl)furan-2-carbaldehyde in chloroform over a period of three days, with bromine being added at 12-hour intervals. The reaction mixture is then washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography using a hexane-ethyl acetate mixture as the eluent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate modifications to the reaction conditions and purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: 4-Bromo-5-(2-fluorophenyl)furan-2-carboxylic acid.
Reduction: 4-Bromo-5-(2-fluorophenyl)furan-2-methanol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for studying biological processes.
Medicine: May serve as a precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(2-fluorophenyl)furan-2-carbaldehyde is not well-documented. its reactivity can be attributed to the presence of the aldehyde group, which can undergo nucleophilic addition reactions, and the bromine atom, which can participate in substitution reactions. The furan ring provides aromatic stability, and the fluorophenyl group can influence the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
5-(2-Bromo-4-fluorophenyl)furan-2-carbaldehyde: Similar structure with the bromine and fluorine atoms swapped positions.
4-Bromo-5-phenylfuran-2-carbaldehyde: Lacks the fluorine atom, which may affect its reactivity and applications.
5-(4-Bromo-2-chlorophenoxy)methylfuran-2-carbaldehyde: Contains an additional chlorine atom, which can influence its chemical behavior.
Properties
Molecular Formula |
C11H6BrFO2 |
|---|---|
Molecular Weight |
269.07 g/mol |
IUPAC Name |
4-bromo-5-(2-fluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFO2/c12-9-5-7(6-14)15-11(9)8-3-1-2-4-10(8)13/h1-6H |
InChI Key |
UHNJAJZVEFUIFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(O2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)

![3-butyl-1,1,2-trimethyl-1H-benzo[e]indolium](/img/structure/B12280285.png)
![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
